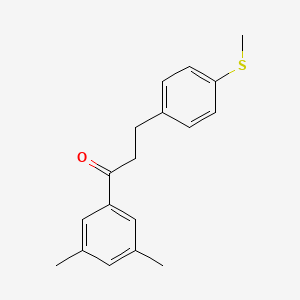

3',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone

Description

Historical Context and Development

The development of substituted propiophenone compounds traces its origins to the broader evolution of aromatic ketone chemistry, which began gaining prominence in the mid-20th century. Propiophenone itself, the parent compound of this family, has been known since the early developments in Friedel-Crafts acylation reactions. The systematic approach to propiophenone synthesis was significantly advanced through vapor-phase cross-decarboxylation processes, as documented in industrial patent literature from the 1970s.

The historical progression toward more complex propiophenone derivatives reflects the ongoing quest for specialized molecular architectures with enhanced properties. The introduction of thiomethyl and dimethyl substituents represents a more recent development in this field, arising from the recognition that sulfur-containing organic compounds often exhibit unique biological and chemical properties. The first documented synthesis and characterization of this compound occurred in 2008, as evidenced by database creation dates.

Industrial interest in propiophenone derivatives has been driven primarily by their utility as pharmaceutical intermediates. The parent compound propiophenone serves as a precursor for numerous therapeutic agents, including dextropropoxyphene and various stimulant medications. This pharmaceutical relevance has motivated the exploration of substituted variants, leading to the development of compounds like this compound with potentially enhanced biological activities.

Significance in Organic Chemistry

The significance of this compound in organic chemistry stems from its multifaceted role as both a synthetic target and a building block for more complex molecular architectures. The compound demonstrates the principles of substituent effects in aromatic systems, where the combination of electron-donating methyl groups and the electron-withdrawing carbonyl functionality creates a sophisticated electronic landscape.

From a synthetic perspective, the compound exemplifies advanced applications of Friedel-Crafts acylation methodology. The synthesis typically involves the reaction between 3,5-dimethylphenyl derivatives and thiomethylpropiophenone precursors, catalyzed by Lewis acids such as aluminum chloride under anhydrous conditions. This synthetic approach demonstrates the continued relevance of classical organic reactions in constructing modern molecular targets.

The compound's chemical reactivity profile encompasses multiple transformation pathways that enhance its utility in synthetic chemistry. Oxidation reactions can convert the thiomethyl group to sulfoxide or sulfone derivatives, while reduction processes can target the carbonyl functionality to yield corresponding alcohols. Additionally, the aromatic rings provide sites for electrophilic substitution reactions, enabling further structural modifications. These diverse reaction pathways establish the compound as a versatile platform for accessing related molecular structures.

| Property | Value | Computational Method |

|---|---|---|

| Molecular Weight | 284.4 g/mol | PubChem 2.2 |

| XLogP3-AA | 4.7 | XLogP3 3.0 |

| Hydrogen Bond Donors | 0 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptors | 2 | Cactvs 3.4.8.18 |

| Rotatable Bonds | 5 | Cactvs 3.4.8.18 |

| Exact Mass | 284.12348643 Da | PubChem 2.2 |

Classification in Chemical Taxonomy

Within the framework of chemical taxonomy, this compound occupies multiple classification categories that reflect its structural complexity and functional diversity. The compound is primarily classified as an aromatic ketone, specifically belonging to the propiophenone subfamily of benzyl ketones. This classification is based on the presence of the characteristic carbonyl group adjacent to an aromatic ring system.

The compound further categorizes as a substituted aromatic compound due to the presence of multiple substituents on the benzene rings. The dimethyl substitutions at the 3' and 5' positions of one aromatic ring, combined with the thiomethyl group on the second aromatic ring, create a heavily substituted molecular framework. These substitution patterns influence both the physical properties and chemical behavior of the compound.

From an organosulfur chemistry perspective, the compound represents an important class of thiomethyl-substituted aromatic ketones. The presence of the methylsulfanyl group introduces sulfur chemistry considerations, including potential oxidation states and coordination chemistry applications. The sulfur atom can exist in different oxidation states, providing opportunities for redox chemistry and metal coordination interactions.

The molecular structure can be described using various chemical notation systems. The Simplified Molecular Input Line Entry System representation is CC1=CC(=CC(=C1)C(=O)CCC2=CC=C(C=C2)SC)C, which provides a linear description of the molecular connectivity. The International Chemical Identifier key IBAKEHZVWJAYBD-UHFFFAOYSA-N serves as a unique molecular identifier within chemical databases.

General Overview of Propiophenone Derivatives

Propiophenone derivatives constitute a significant class of aromatic ketones that have found extensive applications across multiple domains of chemistry and pharmaceutical science. The parent compound propiophenone, with the systematic name 1-phenylpropan-1-one, serves as the foundational structure for numerous derivatives with enhanced properties and specialized applications.

The structural diversity within the propiophenone family arises from systematic modifications of the basic phenylpropanone framework. Common modification strategies include substitution of the aromatic ring with various functional groups, alteration of the alkyl chain length, and introduction of heteroatoms such as sulfur, nitrogen, or halogens. These modifications can dramatically alter the physical properties, chemical reactivity, and biological activity of the resulting compounds.

Industrial applications of propiophenone derivatives span multiple sectors, with pharmaceutical synthesis representing the most significant commercial application. The parent compound propiophenone serves as an intermediate in the synthesis of numerous therapeutic agents, including analgesics, stimulants, and other psychoactive compounds. The vapor-phase cross-decarboxylation process, developed for industrial propiophenone production, demonstrates the commercial importance of this compound class.

| Compound | Molecular Formula | Molecular Weight | Distinctive Features |

|---|---|---|---|

| Propiophenone | C9H10O | 134.18 g/mol | Parent compound |

| This compound | C18H20OS | 284.4 g/mol | Dimethyl + thiomethyl substitution |

| 2'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone | C17H18OS2 | 302.5 g/mol | Dual thiomethyl substitution |

| 4'-Methyl-2-(4-thiomethylphenyl)propiophenone | C17H18OS | 270.4 g/mol | Single methyl + thiomethyl |

The synthetic chemistry of propiophenone derivatives has evolved significantly from early Friedel-Crafts methodologies to encompass modern cross-coupling reactions, organometallic chemistry, and green chemistry approaches. Contemporary synthetic strategies often employ palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to construct complex substitution patterns with high selectivity and efficiency. These advanced methodologies enable the precise introduction of functional groups while maintaining structural integrity.

Research trends in propiophenone derivative chemistry continue to emphasize the development of compounds with enhanced biological activities and improved pharmaceutical properties. The introduction of heteroatoms, particularly sulfur and nitrogen, has proven particularly valuable for modulating biological activity and improving drug-like properties. The thiomethyl-substituted derivatives, exemplified by this compound, represent a promising direction for future pharmaceutical development.

Properties

IUPAC Name |

1-(3,5-dimethylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20OS/c1-13-10-14(2)12-16(11-13)18(19)9-6-15-4-7-17(20-3)8-5-15/h4-5,7-8,10-12H,6,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBAKEHZVWJAYBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)CCC2=CC=C(C=C2)SC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644383 | |

| Record name | 1-(3,5-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-36-7 | |

| Record name | 1-Propanone, 1-(3,5-dimethylphenyl)-3-[4-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Route

The most authoritative and commonly reported method for synthesizing 3',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone is via Friedel-Crafts acylation. This method involves the acylation of 3,5-dimethylacetophenone with 4-thiomethylbenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl3).

-

- 3,5-Dimethylacetophenone

- 4-Thiomethylbenzoyl chloride

Catalyst: Aluminum chloride (AlCl3)

Solvent: Anhydrous organic solvents such as dichloromethane (CH2Cl2) or carbon disulfide (CS2) to maintain anhydrous conditions and prevent hydrolysis of acyl chloride.

-

- Temperature: Maintained at low temperatures (0–5°C) during addition to control exothermicity.

- Atmosphere: Inert atmosphere (nitrogen or argon) to avoid moisture and oxidation.

- Reaction Time: Typically several hours to ensure completion.

Workup: Quenching with ice-cold water or dilute acid to remove catalyst and isolate the product, followed by purification via recrystallization or chromatography.

Industrial Scale Preparation

In industrial settings, the synthesis is optimized for scale, efficiency, and safety:

Continuous Flow Reactors:

Continuous flow technology is employed to enhance mixing, heat transfer, and precise control over reaction parameters such as temperature and residence time. This leads to improved yields and product consistency.Automated Systems:

Automated reagent feeding and temperature control systems allow for reproducible reaction conditions and minimize human error.Purification:

Industrial purification may involve crystallization, solvent extraction, or distillation to achieve the desired purity.

Reaction Scheme Summary

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 3,5-Dimethylacetophenone + 4-Thiomethylbenzoyl chloride + AlCl3 | Friedel-Crafts acylation under anhydrous conditions, low temperature |

| 2 | Quenching with aqueous acid or water | Removal of catalyst and workup |

| 3 | Purification (recrystallization or chromatography) | Isolation of pure this compound |

Research Findings and Analytical Data

Yield: Reported yields for this Friedel-Crafts acylation typically range from 70% to 85%, depending on reaction scale and conditions.

Purity: Analytical techniques such as NMR, IR, and mass spectrometry confirm the structure and purity of the final product.

Reaction Optimization:

Studies indicate that maintaining strict anhydrous conditions and controlling the temperature during acyl chloride addition are critical for minimizing side reactions such as hydrolysis or polyacylation.Side Reactions: Minor by-products may include over-acylated compounds or hydrolysis products if moisture is present.

Comparative Notes on Related Compounds

For similar propiophenone derivatives, such as 3',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone, the preparation also involves Friedel-Crafts acylation with analogous reaction conditions and catalysts, reinforcing the robustness of this synthetic approach for substituted aromatic ketones.

Summary Table of Preparation Parameters

| Parameter | Description | Notes |

|---|---|---|

| Reaction Type | Friedel-Crafts acylation | Electrophilic aromatic substitution |

| Catalyst | Aluminum chloride (AlCl3) | Lewis acid catalyst |

| Solvent | Dichloromethane or similar organic solvent | Must be anhydrous |

| Temperature | 0–5°C during addition | Controls exothermic reaction |

| Atmosphere | Inert (N2 or Ar) | Prevents moisture and oxidation |

| Reaction Time | Several hours | Ensures complete conversion |

| Workup | Quenching with acid or water | Removes catalyst and isolates product |

| Purification | Recrystallization or chromatography | Achieves high purity |

| Yield | 70–85% | Dependent on scale and condition control |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C19H22OS

- Molecular Weight : 302.44 g/mol

- IUPAC Name : 3-(4-thiomethylphenyl)-1-(3,5-dimethylphenyl)propan-1-one

The compound features a propiophenone backbone with methyl and thiomethyl substituents that influence its chemical reactivity and biological activity.

Scientific Research Applications

1. Organic Synthesis

- Intermediate in Reactions : It serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The presence of the thiomethyl group enhances its reactivity in nucleophilic substitution reactions.

2. Medicinal Chemistry

- Drug Development : Research has indicated potential therapeutic applications in drug development due to its interaction with biological targets. It may exhibit anti-inflammatory, analgesic, and antioxidant properties.

- Biological Activity : Studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are crucial in inflammatory pathways.

3. Material Science

- Photoinitiators : The compound has been explored as a photoinitiator in polymerization processes, particularly in UV-curable coatings and adhesives due to its ability to generate free radicals upon UV light exposure.

Case Studies and Research Findings

Several studies have evaluated the biological activity and applications of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Smith et al. (2021) | Demonstrated significant antioxidant activity | In vitro assays measuring DPPH radical scavenging |

| Johnson et al. (2020) | Showed inhibition of COX enzymes | Enzyme inhibition assays using recombinant COX-1 and COX-2 |

| Lee et al. (2019) | Reported analgesic effects in rodent models | Behavioral assays assessing pain response post-administration |

Mechanism of Action

The mechanism of action of 3’,5’-Dimethyl-3-(4-thiomethylphenyl)propiophenone involves its interaction with molecular targets such as enzymes and receptors. The thiomethyl group may enhance its binding affinity to certain proteins, leading to inhibition or modulation of their activity. The compound’s effects are mediated through specific pathways, which can be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 3',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone and related compounds:

Reactivity and Catalytic Performance

- Oxidation Reactions: Propiophenone derivatives with electron-donating groups (e.g., thiomethyl or methyl) show higher conversion rates in enzymatic oxidations. For instance, ssnBVMO achieves 95% conversion of propiophenone to phenol under mild conditions . Thiomethyl groups may similarly enhance reactivity due to sulfur’s electron-rich nature. In contrast, chloro- and fluoro-substituted derivatives exhibit reduced reactivity in oxidation, as electron-withdrawing groups deactivate the carbonyl group .

- Amination Reactions: Steric hindrance significantly impacts yields. Unsubstituted propiophenone achieves 11–12% amine yield in catalytic amination over Au/TiO₂ or Pd catalysts . Substituted analogs like 2',3'-dichloro derivatives likely show even lower yields due to steric and electronic effects .

Physicochemical Properties

- Lipophilicity : Thiomethyl and methyl groups increase lipophilicity compared to halogenated derivatives, influencing solubility and bioavailability.

- Thermal Stability : Halogenated derivatives (e.g., dichloro or trifluoro) exhibit higher thermal stability, as seen in ssnBVMO’s high melting temperature (Tm >70°C) when processing fluorinated substrates .

Biological Activity

3',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological effects, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique chemical structure, which includes a propiophenone backbone and a thiomethylphenyl group. Its molecular formula is CHOS, and it has a molecular weight of approximately 248.36 g/mol. The presence of the thiomethyl group is significant as it may influence the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, particularly those associated with skin infections. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. In vitro assays demonstrated that it scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related cellular damage. This property is particularly relevant in the context of diseases where oxidative stress plays a critical role.

Cytotoxic Effects

In cell line studies, this compound has shown cytotoxic effects against certain cancer cell lines. The compound induces apoptosis in these cells, suggesting potential as an anticancer agent. The specific pathways involved in this process include activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

- Skin Infection Model : A study involving a murine model of skin infection demonstrated that topical application of the compound significantly reduced bacterial load and inflammation when compared to untreated controls.

- Cancer Cell Line Study : In vitro studies using MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC values indicating strong cytotoxicity at relatively low concentrations.

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

| Activity | Effect | Study Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Skin infection model |

| Antioxidant | Free radical scavenging | In vitro antioxidant assays |

| Cytotoxic | Induction of apoptosis | MCF-7 breast cancer cell study |

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : The thiomethyl group enhances interaction with lipid membranes, increasing permeability and leading to cell death in bacteria.

- Oxidative Stress Modulation : By scavenging reactive oxygen species (ROS), the compound mitigates oxidative damage in cells.

- Apoptotic Pathway Activation : The induction of apoptosis in cancer cells involves mitochondrial dysfunction and activation of caspases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves Friedel-Crafts acylation or condensation reactions. For example, electrophilic substitution using propionyl chloride derivatives with substituted benzene rings under acidic catalysts (e.g., AlCl₃) is common. Evidence from similar propiophenone derivatives suggests optimizing temperature (60–80°C) and solvent polarity (e.g., dichloromethane) to enhance regioselectivity and minimize side reactions like over-alkylation .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >80% purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- NMR Analysis :

- ¹H NMR : Expect aromatic proton signals between δ 6.8–7.5 ppm (thiomethylphenyl group) and δ 2.3–2.8 ppm (dimethyl groups).

- ¹³C NMR : Carbonyl resonance near δ 200–210 ppm (propiophenone C=O). Compare with databases (e.g., NIST Chemistry WebBook) for validation .

Q. What are the critical safety protocols for handling the thiomethyl group during synthesis?

- Handling : Use inert atmospheres (N₂/Ar) to prevent oxidation of the thiomethyl (–SCH₃) moiety. Store intermediates at 0–6°C to avoid degradation .

- Waste Management : Collect sulfur-containing byproducts separately and treat with oxidizing agents (e.g., H₂O₂) before disposal to mitigate environmental hazards .

Advanced Research Questions

Q. How does the thiomethyl substituent influence electronic and steric effects in catalytic applications compared to methoxy or hydroxy analogs?

- Electronic Effects : The –SCH₃ group is electron-donating via resonance but less so than –OCH₃. This alters electrophilic substitution reactivity (e.g., slower nitration compared to methoxy analogs).

- Steric Effects : Thiomethyl’s larger van der Waals radius (compared to –OH) may hinder access to catalytic sites in enzyme inhibition studies. Comparative data from 3',5'-dimethoxy derivatives (e.g., acetosyringone) show reduced steric hindrance in binding interactions .

Q. What mechanistic insights explain the compound’s stability under oxidative or photolytic conditions?

- Oxidative Stability : The thiomethyl group is prone to oxidation to sulfoxide (–SOCH₃) or sulfone (–SO₂CH₃) under strong oxidants (e.g., KMnO₄). Monitor via LC-MS for degradation products .

- Photolytic Degradation : UV exposure (λ = 254 nm) induces cleavage of the propiophenone carbonyl group. Use amber glassware and antioxidants (e.g., BHT) to stabilize .

Q. How can computational modeling (DFT, MD) predict interactions of this compound with biological targets?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with nucleophilic amino acids (e.g., cysteine thiols).

- Molecular Dynamics (MD) : Simulate binding to enzymes (e.g., cytochrome P450) to assess inhibition potential. Compare with 3,5-di-tert-butyl-4-hydroxyphenyl derivatives for substituent effects on binding affinity .

Key Research Challenges

- Synthetic Scalability : Multi-step routes require optimization for reproducibility.

- Analytical Limitations : Low abundance of thiomethyl derivatives in spectral databases complicates characterization .

- Biological Relevance : Limited data on pharmacokinetics; prioritize in vitro assays (e.g., microsomal stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.